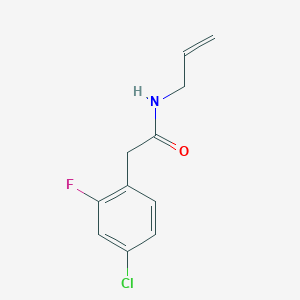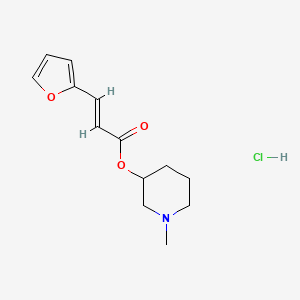![molecular formula C19H15N3O2 B5314916 4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)
4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound . It’s part of a group of compounds known as pyrazolo[3,4-b]pyridines, which are known to have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the atomic and molecular structure of a compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . These studies provide insights into the reaction mechanisms and the factors influencing the yield and purity of the synthesized compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties include melting point, yield, and spectroscopic characteristics such as IR, NMR, and mass spectra .Scientific Research Applications
Anticancer Properties
Pyrazolo[3,4-b]pyridin-6-one derivatives have demonstrated promising anticancer activity. For instance, compound I2 exhibited potent cytotoxicity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116, with IC50 values ranging from 2.99 to 5.72 μM. Notably, it also showed efficacy against adriamycin-resistant breast and hepatocarcinoma cells .
Anti-HIV and Antiviral Activities
Heterocycles containing the pyrazolo[3,4-b]pyridine scaffold have been explored for their antiviral properties. While specific studies on this compound are limited, related derivatives have shown anti-HIV and antiviral potential . Further research could uncover its efficacy against specific viral strains.
Cervical Carcinoma Research
Pyrrolo[3,4-b]pyridin-5-ones, structurally related to our compound, have been evaluated against cervical carcinoma cell lines (SiHa, HeLa, and CaSki). In vitro studies and pharmacophore modeling could shed light on their potential as anticancer agents .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
The compound interacts with tubulin by binding to the colchicine site , a specific binding site on the tubulin protein . This binding inhibits the polymerization of tubulin, preventing the formation of microtubules .
Biochemical Pathways
The inhibition of microtubule polymerization affects several cellular pathways. It results in the inhibition of cell migration and causes cell cycle arrest in the G2/M phase . This disruption of the cell cycle can lead to apoptosis , or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell migration, cell cycle arrest, and the induction of apoptosis . These effects could potentially make this compound an effective anticancer agent, as it has shown activity against several tumor cell lines .
Future Directions
The potential applications of similar compounds in drug discovery have been discussed . The pyrrolidine ring, a component of these compounds, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacological potential of these compounds and optimizing their synthesis for potential industrial applications.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-7-13(8-10-15)16-11-12-20-18-17(16)19(23)22(21-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCCFHNDGHNHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)